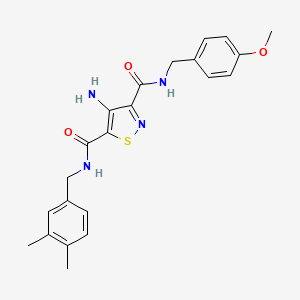![molecular formula C20H15ClN4OS B11198770 N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198770.png)
N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide is a synthetic organic compound.
- Its chemical formula is C20H14ClN5O1S.
- The compound features a pyrrolopyrimidine core with a phenyl group and a chlorophenyl substituent.
- It exhibits potential biological activity due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available precursors.
Reaction Conditions: Specific reaction conditions vary, but typical steps include cyclization, sulfenylation, and amide formation.
Industrial Production: While no large-scale industrial production methods are reported, research laboratories can synthesize it for study.
Chemical Reactions Analysis
Reactivity: N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various reactions
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and halogens are relevant.
Major Products: The specific products depend on reaction conditions, but derivatives with altered functional groups are likely.
Scientific Research Applications
Biology: It may interact with cellular targets, affecting cell function.
Medicine: Investigations explore its pharmacological properties, including potential therapeutic effects.
Industry: While not yet widely used, it could inspire novel drug candidates.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Uniqueness: Its pyrrolopyrimidine scaffold distinguishes it from other compounds.
Similar Compounds: Related structures include other pyrrolopyrimidines or phenyl-substituted amides.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H15ClN4OS |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4OS/c21-14-7-4-8-15(9-14)25-17(26)11-27-20-19-18(23-12-24-20)16(10-22-19)13-5-2-1-3-6-13/h1-10,12,22H,11H2,(H,25,26) |
InChI Key |
WCJZDQGPISEEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11198698.png)
![3-[(4-Ethylphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198708.png)
![N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea](/img/structure/B11198716.png)
![2-(6-Ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11198722.png)
![N-(Butan-2-YL)-N-(2-{[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]carbamoyl}ethyl)-2-phenylbutanamide](/img/structure/B11198730.png)
![N-(3-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11198735.png)
![9'-Chloro-3'-(2,3-dimethylphenyl)-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11198739.png)
amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11198748.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11198751.png)
![Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate](/img/structure/B11198755.png)
![N-Cyclopropyl-1-(6-{[(2,5-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11198756.png)
![3-[(3,5-Dimethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198760.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B11198778.png)
